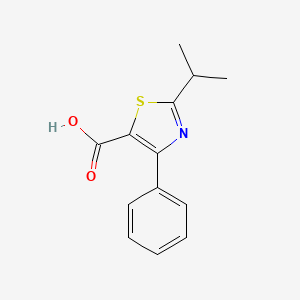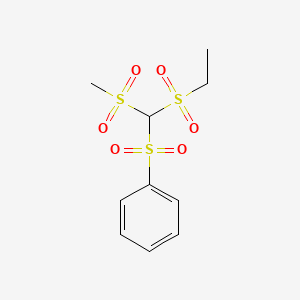
(((Ethylsulfonyl)(methylsulfonyl)methyl)sulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(((Ethylsulfonyl)(methylsulfonyl)methyl)sulfonyl)benzene is a complex organic compound characterized by the presence of multiple sulfonyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of methanesulfonic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to achieve the sulfonation of benzene derivatives . The reaction conditions often include controlled temperatures and the use of aprotic solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of (((Ethylsulfonyl)(methylsulfonyl)methyl)sulfonyl)benzene may involve large-scale sulfonation processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process is achieved through optimized reaction parameters and the use of continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(((Ethylsulfonyl)(methylsulfonyl)methyl)sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert sulfonyl groups to sulfides.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfone and sulfide derivatives, as well as substituted benzene compounds with different functional groups.
Aplicaciones Científicas De Investigación
(((Ethylsulfonyl)(methylsulfonyl)methyl)sulfonyl)benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (((Ethylsulfonyl)(methylsulfonyl)methyl)sulfonyl)benzene involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong bonds with various substrates, leading to the modification of molecular structures and the activation or inhibition of specific pathways. The exact molecular targets and pathways depend on the specific application and the nature of the interactions.
Comparación Con Compuestos Similares
Similar Compounds
Methylsulfonyl benzene: A simpler compound with a single sulfonyl group attached to the benzene ring.
1,2-Difluoro-4-(methylsulfonyl)benzene: Contains additional fluorine atoms, which alter its chemical properties.
1-(Bromomethyl)-3-(methylsulfonyl)benzene: Includes a bromomethyl group, providing different reactivity.
Uniqueness
(((Ethylsulfonyl)(methylsulfonyl)methyl)sulfonyl)benzene is unique due to the presence of multiple sulfonyl groups, which enhance its reactivity and potential applications. The combination of ethylsulfonyl and methylsulfonyl groups provides distinct chemical properties that are not observed in simpler sulfonyl benzene derivatives.
Propiedades
Fórmula molecular |
C10H14O6S3 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
[ethylsulfonyl(methylsulfonyl)methyl]sulfonylbenzene |
InChI |
InChI=1S/C10H14O6S3/c1-3-18(13,14)10(17(2,11)12)19(15,16)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 |
Clave InChI |
ZPMYUGVDWCITLX-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C(S(=O)(=O)C)S(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


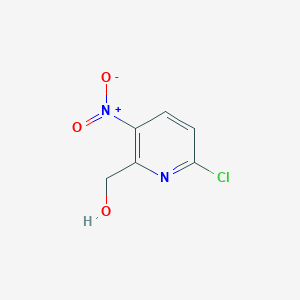

![1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12973119.png)
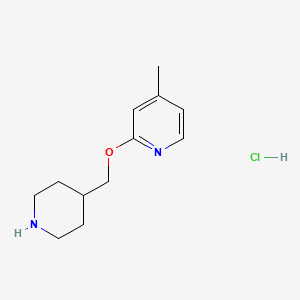


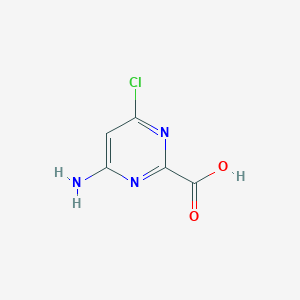

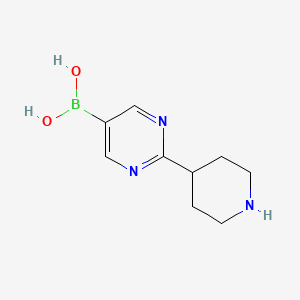
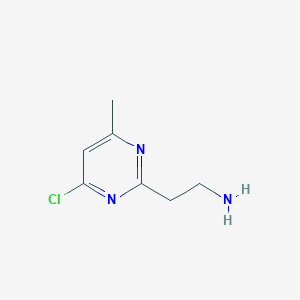
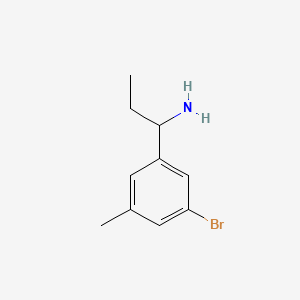

![7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine](/img/structure/B12973167.png)
